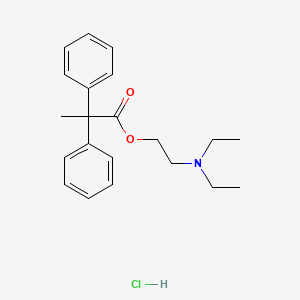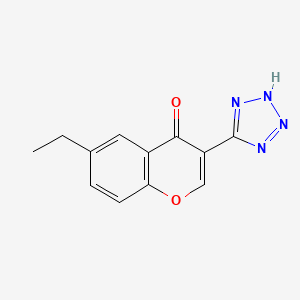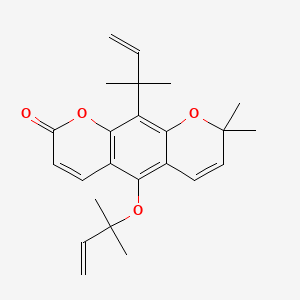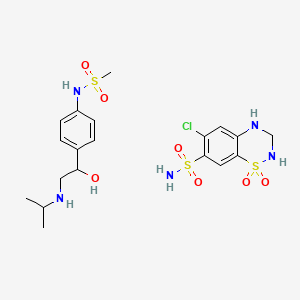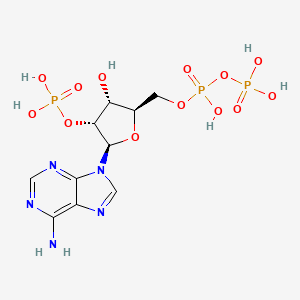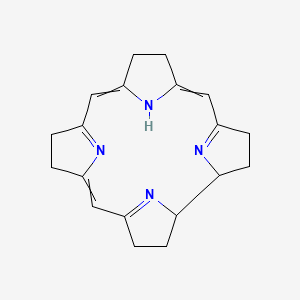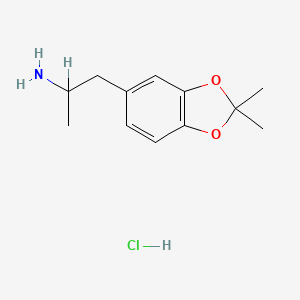
Brivudine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herpes zoster is a painful and often debilitating viral infection caused by the reactivation of the Varicella-Zoster Virus, the same virus responsible for chickenpox . Brivudine belongs to the class of antiviral drugs called nucleoside analogues, which work by interfering with the replication process of the virus .
Métodos De Preparación
Brivudine can be synthesized through a multi-step process starting from 5-formyl pyrimidine nucleosides. The initial step involves the condensation of 5-formyl pyrimidine nucleosides with carbon tetrabromide to form 5-(2,2-dibromoethenyl) pyrimidine nucleoside analogs. This is followed by a stereoselective debromination reaction promoted by diethyl phosphite and triethylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Brivudine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bromovinyluracil, a major metabolite.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the bromovinyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include bromovinyluracil and other derivatives .
Aplicaciones Científicas De Investigación
Brivudine has several scientific research applications:
Chemistry: It is used as a model compound in the study of nucleoside analogues and their chemical properties.
Biology: this compound is used in research on viral replication and the development of antiviral therapies.
Medicine: The primary application of this compound is in the treatment of herpes zoster. .
Industry: This compound is used in the pharmaceutical industry for the production of antiviral medications.
Mecanismo De Acción
Brivudine’s mechanism of action is tied to its status as a nucleoside analogue. It resembles the nucleoside thymidine, a building block used in DNA synthesis. When this compound is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase. this compound lacks a specific chemical group necessary for further DNA chain elongation, resulting in premature termination of the DNA chain. This inhibits the virus’s ability to replicate its genetic material, severely impairing its ability to reproduce and hindering the infection’s progression .
Comparación Con Compuestos Similares
Brivudine is often compared with other antiviral nucleoside analogues such as acyclovir, valacyclovir, and famciclovir. While all these compounds are used to treat herpes zoster, this compound has been shown to be more effective in some studies . Unlike acyclovir and valacyclovir, which require multiple daily doses, this compound is taken once daily, improving patient compliance . Similar compounds include:
- Acyclovir
- Valacyclovir
- Famciclovir
- Idoxuridine
This compound’s unique structure and mechanism of action make it a valuable addition to the arsenal of antiviral medications .
Propiedades
Fórmula molecular |
C11H13BrN2O5 |
|---|---|
Peso molecular |
333.13 g/mol |
Nombre IUPAC |
5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
ODZBBRURCPAEIQ-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
Sinónimos |
(E)-5-(2-bromovinyl)-2'-deoxyuridine (Z)-5-(2-bromovinyl)-2'-deoxyuridine 5-(2-bromoethenyl)-2'-deoxyuridine 5-(2-bromovinyl)-2'-deoxyuridine 5-BVDU brivudin brivudine E-5-(2-bromovinyl)-dUrd Z-5-(2-bromovinyl)-dUrd Zostex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


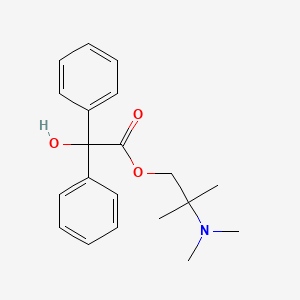
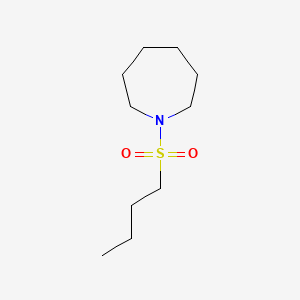

![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)
